

(Phe2,Orn8)-oxytocin CAS number 2480-41-3

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: (Phe2,Orn8)-oxytocin

Cat. No.: B12403282

Get Quote

An In-Depth Technical Guide to (Phe2,Orn8)-oxytocin (CAS Number: 2480-41-3)

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**(Phe2,Orn8)-oxytocin**, also known as [Phe²,Orn<sup>8</sup>]Vasotocin, is a synthetic cyclic nonapeptide analogue of the neurohypophyseal hormone oxytocin. It is primarily recognized and utilized in research as a selective agonist for the vasopressin V1a receptor. This technical guide provides a comprehensive overview of its chemical properties, pharmacological actions, and the experimental methodologies used for its characterization.

### **Physicochemical Properties**

The fundamental physicochemical characteristics of **(Phe2,Orn8)-oxytocin** are summarized in the table below. These properties are essential for its handling, formulation, and experimental application.



| Property            | Value                                                                      |
|---------------------|----------------------------------------------------------------------------|
| CAS Number          | 2480-41-3[1]                                                               |
| Molecular Formula   | C42H65N13O11S2[1]                                                          |
| Molecular Weight    | 992.18 g/mol [1]                                                           |
| Amino Acid Sequence | H-Cys-Phe-Ile-Gln-Asn-Cys-Pro-Orn-Gly-NH2 (Disulfide bridge: Cys1-Cys6)[1] |
| Synonyms            | [Phe²,Orn²]Vasotocin,<br>[Phenylalanine²,Ornithine²]Oxytocin               |
| Appearance          | Solid[2]                                                                   |

### **Synthesis and Purification**

While a specific, detailed synthesis protocol for **(Phe2,Orn8)-oxytocin** is not extensively published, its production follows the well-established principles of solid-phase peptide synthesis (SPPS), typically utilizing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

# Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

- Resin Preparation: A Rink Amide resin is typically used as the solid support to yield a Cterminal amide upon cleavage. The resin is swelled in a suitable solvent such as dimethylformamide (DMF).
- Fmoc-Amino Acid Coupling: The protected amino acids are coupled sequentially to the resin. For each cycle, the Fmoc protecting group on the N-terminus of the growing peptide chain is removed using a piperidine solution in DMF. The next Fmoc-protected amino acid is then activated with a coupling reagent (e.g., HBTU, HATU) and coupled to the free amine.
- Cleavage and Deprotection: Once the linear nonapeptide sequence is assembled, the
  peptide is cleaved from the resin, and the side-chain protecting groups are removed
  simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with
  scavengers like water and triisopropylsilane (TIS) to prevent side reactions.



- Cyclization (Disulfide Bond Formation): The linear peptide is dissolved in a dilute aqueous solution and oxidized to form the intramolecular disulfide bond between the two cysteine residues. This can be achieved by air oxidation or by using an oxidizing agent like potassium ferricyanide.
- Purification: The crude cyclic peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Characterization: The final product is characterized by analytical HPLC to confirm purity and by mass spectrometry to verify the correct molecular weight.



Caption: Workflow for the synthesis of (Phe2,Orn8)-oxytocin.

## **Pharmacological Profile**

**(Phe2,Orn8)-oxytocin** is characterized as a selective agonist of the vasopressin V1a receptor. Its biological activity has been primarily demonstrated through functional assays that measure smooth muscle contraction.



| Biological Activity Data |                                                                                                                                                                                                  |
|--------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Target                   | Vasopressin V1a Receptor[1][2][3]                                                                                                                                                                |
| Activity                 | Agonist[1][2][3]                                                                                                                                                                                 |
| EC50                     | 280 nM (induces sustained contractility of rabbit epididymis)[2][3]                                                                                                                              |
| Binding Affinity (Ki/Kd) | Data not readily available in the searched literature.                                                                                                                                           |
| Selectivity Profile      | While described as a "selective" V1 agonist, quantitative binding data for V1a, V1b, V2, and oxytocin receptors are not available in the reviewed literature to fully quantify this selectivity. |

### **Mechanism of Action and Signaling Pathways**

As a V1a receptor agonist, **(Phe2,Orn8)-oxytocin** mimics the action of endogenous arginine vasopressin (AVP) at this receptor subtype. The V1a receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gg/11 protein family.

#### **V1a Vasopressin Receptor Signaling Pathway**

Activation of the V1a receptor by an agonist like **(Phe2,Orn8)-oxytocin** initiates a well-characterized signaling cascade:

- G-Protein Activation: Ligand binding induces a conformational change in the V1a receptor, leading to the activation of the associated Gq/11 protein.
- Phospholipase C (PLC) Activation: The activated α-subunit of Gq/11 stimulates phospholipase C (PLC).
- Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).



- Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca<sup>2+</sup>) into the cytoplasm.
- Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca<sup>2+</sup>, activates protein kinase C (PKC).
- Cellular Response: The rise in intracellular Ca<sup>2+</sup> and the activation of PKC lead to various cellular responses, most notably the contraction of smooth muscle cells through the phosphorylation of myosin light chains.



Caption: V1a Vasopressin Receptor Signaling Pathway.

#### Oxytocin Receptor Signaling Pathway (for comparison)

The oxytocin receptor (OTR) also belongs to the GPCR superfamily and, similar to the V1a receptor, primarily couples to Gq/11 proteins, initiating a very similar signaling cascade involving PLC, IP3, DAG, and intracellular calcium mobilization to induce myometrial contractions. The selectivity of **(Phe2,Orn8)-oxytocin** for the V1a receptor over the OTR is a key aspect of its pharmacological profile, although quantitative data is lacking.





Caption: Oxytocin Receptor Signaling Pathway.

#### **Key Experimental Protocols**

The characterization of **(Phe2,Orn8)-oxytocin** relies on standardized in vitro assays. Below are representative protocols for determining receptor binding affinity and functional activity.

#### **Protocol: Radioligand Receptor Binding Assay**

This assay is used to determine the binding affinity (Ki) of **(Phe2,Orn8)-oxytocin** for vasopressin and oxytocin receptors.

- Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human V1a, V1b, V2, or oxytocin receptor.
- Assay Buffer: Use a suitable buffer, such as Tris-HCl with MgCl2 and bovine serum albumin (BSA).
- Competition Binding: In a multi-well plate, incubate the prepared membranes with a constant concentration of a selective radioligand (e.g., [<sup>3</sup>H]-Arginine Vasopressin for V1a receptors) and varying concentrations of the unlabeled competitor ligand ((Phe2,Orn8)-oxytocin).
- Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.
- Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.



- Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (concentration of competitor that inhibits 50% of specific radioligand binding) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.



Caption: Workflow for a Radioligand Receptor Binding Assay.

#### **Protocol: In Vitro Myometrial Contractility Assay**

This functional assay measures the ability of **(Phe2,Orn8)-oxytocin** to induce smooth muscle contraction, in this case, in uterine tissue.[4]

#### Foundational & Exploratory





- Tissue Preparation: Obtain myometrial biopsies from a suitable animal model (e.g., rat, rabbit) or human tissue with appropriate ethical approval. Dissect small strips of myometrium and mount them in an organ bath.[4]
- Organ Bath Setup: The organ bath contains a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2. The tissue strip is connected to an isometric force transducer.
- Equilibration: Allow the tissue to equilibrate under a set tension until spontaneous contractions stabilize.
- Agonist Addition: Add cumulative concentrations of (Phe2,Orn8)-oxytocin to the organ bath.
- Data Recording: Record the contractile force, frequency, and duration of contractions.
- Data Analysis: Quantify the contractile response (e.g., area under the curve) and plot a concentration-response curve to determine the EC50 and maximum effect (Emax).





Click to download full resolution via product page

Caption: Workflow for an In Vitro Myometrial Contractility Assay.

#### Conclusion

(Phe2,Orn8)-oxytocin is a valuable research tool, serving as a selective agonist for the V1a vasopressin receptor. Its well-defined chemical structure and primary biological activity make it suitable for studies investigating the physiological roles of the V1a receptor in various systems. However, a comprehensive understanding of its pharmacology is limited by the lack of publicly available quantitative binding affinity data across the full panel of vasopressin and oxytocin



receptors. Future research should focus on generating this data to fully elucidate its selectivity profile and further solidify its utility as a specific pharmacological probe.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. gencefebio.com [gencefebio.com]
- 2. (Phe2,Orn8)-Oxytocin | CymitQuimica [cymitquimica.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effects of the vasopressin V1 agonist [Phe2,Ile3,Orn8]] vasopressin on regional kidney perfusion and renal excretory function in anesthetized rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(Phe2,Orn8)-oxytocin CAS number 2480-41-3].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12403282#phe2-orn8-oxytocin-cas-number-2480-41-3]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com